3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid
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Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid is an organic compound characterized by the presence of trifluoromethyl, hydroxy, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid typically involves the introduction of trifluoromethyl and hydroxy groups onto a propionic acid backbone. One common method involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
- 3,3,3-Trifluoro-2-hydroxy-2-phenylpropionic acid
Comparison: 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid is unique due to the presence of the methoxyphenyl group, which can impart additional chemical properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties for various applications.
Properties
Molecular Formula |
C10H9F3O4 |
---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H9F3O4/c1-17-7-4-2-3-6(5-7)9(16,8(14)15)10(11,12)13/h2-5,16H,1H3,(H,14,15) |
InChI Key |
YKRQXSHEAXJFJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
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